molecular formula C8H11NO2 B13001293 (5-Methoxy-3-methylpyridin-2-yl)methanol

(5-Methoxy-3-methylpyridin-2-yl)methanol

Cat. No.: B13001293
M. Wt: 153.18 g/mol
InChI Key: HNSRTLAJJIHVJS-UHFFFAOYSA-N
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Description

(5-Methoxy-3-methylpyridin-2-yl)methanol is a chemical compound with the molecular formula C8H11NO2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Methoxy-3-methylpyridin-2-yl)methanol typically involves the reaction of 3-methylpyridine with methanol in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. The process may also involve purification steps such as recrystallization or chromatography to obtain the compound in high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The industrial process also incorporates advanced purification techniques to ensure the compound meets the required standards for various applications.

Chemical Reactions Analysis

Types of Reactions

(5-Methoxy-3-methylpyridin-2-yl)methanol undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

(5-Methoxy-3-methylpyridin-2-yl)methanol has a wide range of scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism of action of (5-Methoxy-3-methylpyridin-2-yl)methanol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methoxy-3-methylpyridin-2-yl)methanol
  • (3-Methoxy-5-methylpyridin-2-yl)methanol
  • (5-Methoxy-2-methylpyridin-3-yl)methanol

Uniqueness

(5-Methoxy-3-methylpyridin-2-yl)methanol is unique due to its specific substitution pattern on the pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

(5-methoxy-3-methylpyridin-2-yl)methanol

InChI

InChI=1S/C8H11NO2/c1-6-3-7(11-2)4-9-8(6)5-10/h3-4,10H,5H2,1-2H3

InChI Key

HNSRTLAJJIHVJS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CN=C1CO)OC

Origin of Product

United States

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